2-Methylsulfanyl-benzothiazole-6-carboxylic acid ethyl ester
Overview
Description
Ethyl 2-(methylsulfanyl)-1,3-benzothiazole-6-carboxylate is a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . The “ethyl” and “methylsulfanyl” parts refer to the ethyl (C2H5) and methylthio (CH3S) groups attached to the benzothiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization or domino reactions . For instance, thioxopyrimidines and their condensed analogs with exocyclic sulfur atoms are synthesized based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-(methylsulfanyl)-1,3-benzothiazole-6-carboxylate is involved in various synthesis processes. For instance, it is used in the preparation of imidazothiazole and imidazobenzothiazole derivatives, which have been evaluated for anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1983). It also plays a role in the synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles, derived from ethyl 6-hydroxybenzothiazole-2-carboxylate (Meroni et al., 2009).
Biological and Pharmacological Research
This compound is significant in the context of biological studies. For example, it was identified among volatiles emitted by marine Rhodobacteraceae species, shedding light on the sulfur-containing compounds in marine environments (Chhalodia et al., 2021). Additionally, it has been used in the synthesis of various benzothiazole derivatives with potential pharmacological applications. Ethyl esters of this compound are often converted into acids for further pharmacological evaluation, as seen in the study of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for analgesic and anti-inflammatory activities (Gokulan et al., 2012).
Material Science and Organic Chemistry
In the field of material science and organic chemistry, ethyl 2-(methylsulfanyl)-1,3-benzothiazole-6-carboxylate has been used in the development of new compounds with unique properties. For example, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized, exhibiting significant antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016). Its role in the synthesis of complex heterocyclic structures is also evident in the formation of various benzothiazole derivatives, highlighting its versatility in organic synthesis (Katritzky et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of ethyl 2-(methylsulfanyl)-1,3-benzothiazole-6-carboxylate are currently unknown. This compound is structurally similar to other benzothiazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
A related compound, 2-methylsulfanyl-1,4-dihydropyrimidine, has been studied for its adme properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of this compound .
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-1,3-benzothiazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-3-14-10(13)7-4-5-8-9(6-7)16-11(12-8)15-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZIXGHANFYHSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430932-50-5 | |
Record name | ethyl 2-(methylsulfanyl)-1,3-benzothiazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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